molecular formula C17H19N3O5 B14942053 7-hydroxy-2-methyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one

7-hydroxy-2-methyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B14942053
M. Wt: 345.3 g/mol
InChI Key: MWZJDMYABUBIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a complex organic compound that features a pyrido[2,3-d]pyrimidine core with a trimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves multi-step reactions. One common method involves the Paal-Knorr pyrrole synthesis, where a dione is refluxed with trimethoxyaniline using a catalytic amount of p-toluenesulfonic acid (PTSA) in ethanol for several hours . This method ensures the formation of the pyrrole ring, which is a crucial part of the compound’s structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the trimethoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the trimethoxyphenyl ring.

Scientific Research Applications

2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . By inhibiting DHFR, the compound prevents the formation of tetrahydrofolate, thereby disrupting the synthesis of nucleic acids and proteins, leading to cell death.

Properties

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

IUPAC Name

2-methyl-5-(3,4,5-trimethoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C17H19N3O5/c1-8-18-16-14(17(22)19-8)10(7-13(21)20-16)9-5-11(23-2)15(25-4)12(6-9)24-3/h5-6,10H,7H2,1-4H3,(H2,18,19,20,21,22)

InChI Key

MWZJDMYABUBIQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.